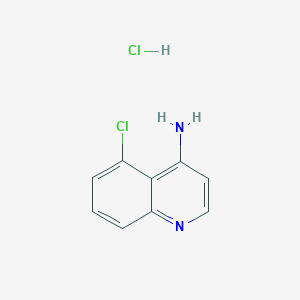
5-Chloro-quinolin-4-ylamine hydrochloride
Übersicht
Beschreibung
5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic compound known for its extensive biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic:
Biologische Aktivität
5-Chloro-quinolin-4-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent at the 5-position of the quinoline ring, which is known to enhance its biological activity. The compound's molecular formula is C9H8ClN·HCl, with a molecular weight of approximately 203.08 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives against Mycobacterium tuberculosis and reported that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 9.2 to 106.4 µM. Notably, some derivatives showed comparable efficacy to established antitubercular drugs like isoniazid and pyrazinamide .
Table 1: Antitubercular Activity of Quinoline Derivatives
| Compound | MIC (µM) | Comparison Drug |
|---|---|---|
| 5-Chloro derivative | 21.2 | Isoniazid |
| 6-Bromo derivative | 9.2 | Pyrazinamide |
| 6-Fluoro derivative | 106.4 | None |
Anticancer Activity
The anticancer potential of quinoline derivatives has also been investigated extensively. A study involving hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus demonstrated significant cytostatic activity against various human cancer cell lines, with GI50 values ranging from 0.05 to 0.95 µM . These findings suggest that modifications to the quinoline structure can enhance its anticancer efficacy.
Table 2: Cytostatic Activity of Hybrid Quinoline Compounds
| Compound ID | GI50 (µM) | Cancer Type |
|---|---|---|
| Compound 25 | 0.05 | Leukemia |
| Compound 30 | 0.15 | Melanoma |
| Compound 31 | 0.95 | Breast Cancer |
The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that quinoline derivatives may act by disrupting bacterial membranes and inhibiting critical cellular processes in cancer cells .
Case Studies
- Antimicrobial Resistance : A study highlighted the urgent need for new agents against multidrug-resistant Gram-positive bacteria, where quinoline derivatives were identified as promising candidates due to their low resistance selection rates and potent activity against clinical isolates .
- Anticancer Efficacy : In another investigation, compounds similar to this compound were tested against a panel of cancer cell lines by the National Cancer Institute, revealing significant growth inhibition and suggesting potential for further development in cancer therapeutics .
Eigenschaften
IUPAC Name |
5-chloroquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYRPFRHYQDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696192 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-26-2 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















